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Compound of Interest

Compound Name: PRN1371

Cat. No.: B610203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo

evaluation of PRN1371, a potent and selective irreversible covalent inhibitor of the fibroblast

growth factor receptor (FGFR) family of kinases.

Introduction
PRN1371 is an investigational drug that targets FGFR1, 2, 3, and 4, which are key drivers in

various cancers.[1][2][3] It acts as an ATP-competitive inhibitor, binding irreversibly to a

cysteine residue within the kinase active site, leading to sustained inhibition of FGFR signaling

even after the drug has been cleared from circulation.[1][2][4] Preclinical studies have

demonstrated its efficacy in multiple tumor xenograft and patient-derived xenograft (PDX)

models.[1][5][6] These notes are intended to provide researchers with the necessary

information to conduct their own in vivo studies with PRN1371.

Mechanism of Action: FGFR Signaling Inhibition
Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor

dimerization and transphosphorylation of the kinase domains. This activates downstream

signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for

cell proliferation, survival, and angiogenesis.[1][4] Genetic alterations such as mutations,

fusions, or amplifications of FGFRs can lead to aberrant activation of these pathways, driving

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b610203?utm_src=pdf-interest
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://pubmed.ncbi.nlm.nih.gov/28978721/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pan-fgfr-inhibitor-prn1371
https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://pubmed.ncbi.nlm.nih.gov/28978721/
https://www.mdpi.com/1467-3045/46/11/783
https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://synapse.patsnap.com/article/sustained-fgfr-inhibition-by-prn1371-a-promising-therapeutic-approach-for-solid-tumors
https://aacrjournals.org/cancerres/article/76/14_Supplement/1249/608307/Abstract-1249-PRN1371-an-irreversible-covalent
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://www.mdpi.com/1467-3045/46/11/783
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tumor growth.[1] PRN1371 selectively inhibits FGFR1-4, thereby blocking these downstream

signaling events and inhibiting tumor growth.[1][3]
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Caption: PRN1371 inhibits the FGFR signaling pathway.
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The following tables summarize the in vitro potency and in vivo efficacy of PRN1371 from

preclinical studies.

Table 1: In Vitro Inhibitory Activity of PRN1371

Target IC50 (nM) Reference

FGFR1 0.7 ± 0.1 [1]

FGFR2 1.3 ± 0.2 [1]

FGFR3 4.1 ± 0.7 [1]

FGFR4 19.3 ± 4.7 [1]

CSF1R 8.1 [7]

VEGFR2 705 ± 63 [8]

Table 2: Anti-proliferative Activity of PRN1371 in Cancer Cell Lines

Cell Line Cancer Type
FGFR
Alteration

EC50 (nM) Reference

SNU-16 Gastric Cancer
FGFR2

Amplification
2.6 [6]

RT4 Bladder Cancer FGFR3 Fusion 4.0 [6]

RT112 Bladder Cancer FGFR3 Fusion 4.1 [6]

AN3-CA
Endometrial

Cancer
FGFR2 Mutation 43.3 [6]

LI7
Hepatocellular

Carcinoma

FGFR4

Overexpression
33.1 [6]

JHH7
Hepatocellular

Carcinoma

FGFR4

Overexpression
231 [6]

OPM2
Multiple

Myeloma

FGFR3

Translocation
14.0 [6]
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Table 3: In Vivo Efficacy of PRN1371 in Xenograft Models

Xenograft
Model

Cancer Type
Dosing
Schedule

Tumor Growth
Inhibition (%)

Reference

SNU-16 Gastric Cancer 10 mg/kg b.i.d. 68 [7][9]

SNU-16 Gastric Cancer
40 mg/kg b.i.d. (5

days only)

Sustained

Regression
[8]

LI1055 (PDX) Liver Cancer 15 mg/kg b.i.d.
Durable

Regression
[8]

Experimental Protocols
Protocol 1: Preparation of PRN1371 Formulation for Oral
Gavage
This protocol describes the preparation of a suspension of PRN1371 suitable for oral

administration in mice.

Materials:

PRN1371 powder

Methylcellulose (0.5% w/v) in sterile water

Sterile water for injection

Mortar and pestle or homogenizer

Stir plate and magnetic stir bar

Sterile tubes for storage

Procedure:

Calculate the required amount of PRN1371 based on the desired concentration and final

volume.
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Weigh the PRN1371 powder accurately.

Triturate the PRN1371 powder in a mortar with a small amount of the 0.5% methylcellulose

solution to create a smooth paste.

Gradually add the remaining 0.5% methylcellulose solution while continuously stirring or

homogenizing to ensure a uniform suspension.

Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar

for at least 30 minutes before administration to maintain homogeneity.

Prepare the formulation fresh daily. Store at 4°C for no more than 24 hours if necessary, and

re-suspend thoroughly before use.

Note: For studies in dogs, co-administration of citric acid has been shown to improve oral

absorption.[9] The specific formulation may need to be optimized depending on the animal

model and experimental design.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PRN1371 in

a subcutaneous xenograft mouse model.

Materials:

Female athymic nude mice (6-8 weeks old)

Cancer cell line of interest (e.g., SNU-16)

Matrigel (optional, can improve tumor take rate)

PRN1371 formulation (from Protocol 1)

Vehicle control (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Animal balance
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Procedure:

Cell Implantation:

Harvest cancer cells and resuspend in sterile PBS or culture medium at the desired

concentration (e.g., 5 x 10^6 cells in 100 µL).

If using, mix the cell suspension 1:1 with Matrigel on ice.

Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor

volume can be calculated using the formula: Volume = (length x width^2) / 2.

Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the

mice into treatment and control groups.[6]

Treatment Administration:

Administer PRN1371 or vehicle control orally via gavage at the desired dose and schedule

(e.g., 10 mg/kg twice daily).

Monitoring and Endpoints:

Measure tumor volume and body weight 2-3 times per week.

Monitor the animals for any signs of toxicity.

The study can be terminated when tumors in the control group reach a specified size, or at

a predetermined time point.

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g.,

pharmacodynamics).
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Caption: Workflow for an in vivo xenograft efficacy study.
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Protocol 3: Pharmacodynamic Analysis of FGFR
Inhibition
This protocol describes the assessment of target engagement by measuring the

phosphorylation of FGFR in tumor tissue.

Materials:

Tumor tissue collected from the in vivo study (Protocol 2)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Homogenizer

Bradford assay or BCA assay for protein quantification

SDS-PAGE gels

Western blotting apparatus and reagents

Primary antibodies against phosphorylated FGFR (pFGFR) and total FGFR

Secondary antibodies conjugated to HRP

Chemiluminescent substrate

Procedure:

Protein Extraction:

Excise tumors at a specified time point after the final dose of PRN1371.

Homogenize the tumor tissue in lysis buffer on ice.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of the tumor lysates using a standard protein assay.
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Western Blotting:

Normalize protein samples to the same concentration and run on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against pFGFR and total FGFR.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Develop the blot using a chemiluminescent substrate and visualize the protein bands.

Analysis:

Quantify the band intensities for pFGFR and total FGFR.

The level of pFGFR relative to total FGFR will indicate the extent of target inhibition by

PRN1371. A reduction in pFGFR levels in the PRN1371-treated group compared to the

vehicle control group demonstrates target engagement.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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